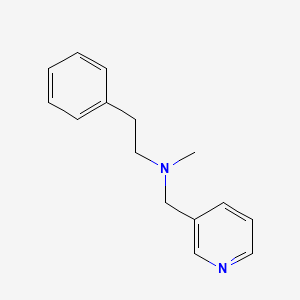![molecular formula C18H20N2O4 B5119242 N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-methylbenzamide](/img/structure/B5119242.png)
N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-methylbenzamide, commonly known as "25I-NBOMe," is a synthetic psychoactive substance that belongs to the phenethylamine family. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin, Germany. In recent years, 25I-NBOMe has gained popularity as a recreational drug due to its hallucinogenic properties. However, this substance has also been the subject of scientific research for its potential therapeutic applications.
Wirkmechanismus
25I-NBOMe acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in regulating various physiological and psychological processes, including mood, perception, and cognition. When 25I-NBOMe binds to the 5-HT2A receptor, it produces a cascade of intracellular signaling events that ultimately lead to the hallucinogenic effects of the substance.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 25I-NBOMe are complex and not fully understood. Studies have shown that the substance can cause changes in brain activity, such as increased blood flow and altered connectivity between different brain regions. Additionally, 25I-NBOMe can cause changes in heart rate, blood pressure, and body temperature, which can be dangerous in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
25I-NBOMe has several advantages and limitations for use in lab experiments. One of the advantages is that it has a high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the receptor's function and signaling pathways. Additionally, 25I-NBOMe has a long half-life, which allows for prolonged experiments. However, one of the limitations is that the substance is highly potent and can be toxic in high doses, which requires careful handling and dosing.
Zukünftige Richtungen
There are several future directions for research on 25I-NBOMe. One area of interest is its potential as a treatment for mental health disorders, such as depression and anxiety. Additionally, researchers are interested in studying the substance's effects on brain connectivity and network dynamics, as well as its potential as a tool for studying the 5-HT2A receptor and its signaling pathways. However, further research is needed to fully understand the potential therapeutic applications and risks associated with 25I-NBOMe.
In conclusion, 25I-NBOMe is a synthetic psychoactive substance that has gained popularity as a recreational drug but also has potential therapeutic applications. Its complex mechanism of action and biochemical and physiological effects make it a valuable tool for scientific research, but also require careful handling and dosing. Future research on 25I-NBOMe may lead to new treatments for mental health disorders and a better understanding of the brain's signaling pathways.
Synthesemethoden
The synthesis of 25I-NBOMe involves the reaction between 2,5-dimethoxyphenethylamine and 4-iodo-2,5-dimethoxybenzaldehyde in the presence of acetic anhydride and a catalyst. The resulting product is then purified through a series of chromatography and crystallization steps. The synthesis of 25I-NBOMe is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 25I-NBOMe have been the subject of scientific research in recent years. One of the most promising areas of research is its use as a treatment for certain mental health disorders, such as depression and anxiety. Studies have shown that 25I-NBOMe has a strong affinity for serotonin receptors in the brain, which are involved in regulating mood and emotions.
Eigenschaften
IUPAC Name |
N-(4-acetamido-2,5-dimethoxyphenyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-11-6-5-7-13(8-11)18(22)20-15-10-16(23-3)14(19-12(2)21)9-17(15)24-4/h5-10H,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZLKUJAYJGVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C(=C2)OC)NC(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5477748 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1,3-benzodioxol-5-yl-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5119160.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-chlorobenzoate](/img/structure/B5119162.png)
![1-(4-methoxybenzoyl)-4-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5119168.png)
![3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5119182.png)
![N-[2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5119188.png)

![N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5119202.png)


![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-chlorobenzamide](/img/structure/B5119217.png)
![N,N-diethyl-2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5119228.png)
![N-1,3-benzothiazol-2-yl-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5119229.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[3-(methylthio)benzyl]butanamide](/img/structure/B5119265.png)
![ethyl 1-[4-(methylthio)benzyl]-3-piperidinecarboxylate](/img/structure/B5119270.png)